molecular formula C12H16N2O B14246429 (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one CAS No. 188524-17-6

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one

Katalognummer: B14246429
CAS-Nummer: 188524-17-6
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: KEJIZNZHMAWJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one is a chemical compound with a unique structure that includes an imine group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often using a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3E)-3-[(2-Aminoethyl)imino]-1-phenylpropan-1-one
  • (3E)-3-[(2-Aminoethyl)imino]-1-phenylpentan-1-one

Uniqueness

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one is unique due to its specific structural features, such as the length of the carbon chain and the position of the imine group

Eigenschaften

CAS-Nummer

188524-17-6

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

3-(2-aminoethylimino)-1-phenylbutan-1-one

InChI

InChI=1S/C12H16N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6H,7-9,13H2,1H3

InChI-Schlüssel

KEJIZNZHMAWJPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCN)CC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.